molecular formula C18H25ClN2O4S2 B3018052 N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034204-96-9

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No. B3018052
CAS RN: 2034204-96-9
M. Wt: 432.98
InChI Key: QHRHLRZOZDROIC-UHFFFAOYSA-N
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Description

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25ClN2O4S2 and its molecular weight is 432.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Research on the synthesis of related thiazolidine and acetidinone derivatives has shown significant antibacterial activity against various microorganisms. These compounds, including variations of the core structure mentioned, were synthesized and evaluated for their efficacy against different bacteria, indicating moderate to good activity, particularly against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Potential

Studies have also explored the anticancer potential of derivatives, showing promising results in inhibiting cancer cell growth. For instance, derivatives have been synthesized and tested for their antitumor activities against various human cancer cell lines, with some compounds exhibiting selective cytotoxicity towards certain cancer cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition and Molecular Docking Studies

Further research into the chemical synthesis and biological activities of related compounds has highlighted their potential in enzyme inhibition, with some showing promising results in inhibiting α-glucosidase, an enzyme relevant for diabetes management. Molecular docking studies have also been conducted to understand the interaction between these compounds and biological targets, providing insights into their mechanism of action and potential therapeutic applications (Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has also delved into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, examining their potential in dye-sensitized solar cells (DSSCs) and their interactions with biological molecules, such as Cyclooxygenase 1 (COX1). These studies suggest the multifaceted applications of these compounds beyond their biological activities, including their use in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-[1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4S2/c1-13(22)20-16(8-11-26-2)18(23)21-9-7-17(27(24,25)12-10-21)14-5-3-4-6-15(14)19/h3-6,16-17H,7-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHLRZOZDROIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

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